molecular formula C6H12NO2P B031383 Tpmpa CAS No. 182485-36-5

Tpmpa

Katalognummer: B031383
CAS-Nummer: 182485-36-5
Molekulargewicht: 161.14 g/mol
InChI-Schlüssel: MFUKVPOVVKKLRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TPMPA ((1,2,5,6-tetrahydropyridine-4-yl)methylphosphinic acid) is a selective antagonist of GABAC receptors (also known as GABA-ρ or GABAA-ρ receptors). GABAC receptors are found primarily in the retina, although they may be present in other tissues, including the hippocampus, spinal cord, superior colliculus, pituitary and the gut. This compound is used as a pharmacological probe for the investigation of GABAC receptor function.

Wissenschaftliche Forschungsanwendungen

Neurotransmitterforschung

Tpmpa ist ein kompetitiver, selektiver GABA_C-Antagonist . Es wird verwendet, um die Funktion von GABA_C-Rezeptoren zu untersuchen, die im Vergleich zu GABA_A- und GABA_B-Rezeptoren weniger gut verstanden sind. This compound hilft dabei, die Rolle dieser Rezeptoren im zentralen Nervensystem (ZNS) und ihre möglichen therapeutischen Ziele zu verstehen.

Sehen und Augenheilkunde

In der Forschung wurde this compound verwendet, um die Rolle von GABA_C-Rezeptoren beim Sehen zu untersuchen. Es wurde gezeigt, dass es die Formdeprivationsmyopie hemmt, was auf eine bedeutende Rolle von GABA_C-Rezeptoren bei der Entwicklung des Sehvermögens und potenzielle therapeutische Anwendungen für Myopie hindeutet .

Pharmakologie und Wirkstoffdesign

Die Selektivität von this compound für GABA_C-Rezeptoren macht es zu einem wertvollen Werkzeug in der Pharmakologie für die Entwicklung neuer Medikamente. Seine Verwendung kann zur Entdeckung von Wirkstoffen mit Selektivität für verschiedene ionotrope GABA-Rezeptoren führen, was zu neuen Behandlungen für ZNS-Erkrankungen führen könnte .

Neurowissenschaften und kognitive Studien

Als selektiver Antagonist für GABA_C-Rezeptoren wird this compound in der Neurowissenschaft verwendet, um kognitive Funktionen zu untersuchen. Es hilft bei der Kartierung der Verteilung von GABA-inhibitorischen Synapsen im Gehirn und beim Verständnis ihrer Rolle in kognitiven Prozessen .

Molekularbiologie und Biochemie

This compound wird in der Molekularbiologie verwendet, um die Struktur und Dynamik der Ligandenbindung in GABA_C-Rezeptoren zu untersuchen. Es hilft beim Verständnis der einzigartigen Funktion und Pharmakologie dieser Rezeptoren, was für die Entwicklung von GABA_C-spezifischen Pharmazeutika entscheidend ist .

Therapeutische Forschung

Die Untersuchung von this compound in der therapeutischen Forschung ist vielversprechend, insbesondere in Bezug auf die Kognition. Seine Rolle als nicht-konvulsiver Antagonist von GABA_C-Rezeptoren eröffnet Möglichkeiten für seinen Einsatz zur Steigerung der kognitiven Fähigkeiten und zur Behandlung kognitiver Störungen .

Biochemische Analyse

Biochemical Properties

Tpmpa is known to interact with various enzymes, proteins, and other biomolecules. It is a selective antagonist for GABAC (KB = 2.1 μM), but does not interact with GABA A (KB = 320 μM) or GABA B (EC50 = 500 μM) receptors

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It is known to have the potential to inhibit the directional selectivity of ganglion cells

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective antagonist for GABAC, this compound likely exerts its effects at the molecular level through these mechanisms .

Eigenschaften

IUPAC Name

methyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NO2P/c1-10(8,9)6-2-4-7-5-3-6/h2,7H,3-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUKVPOVVKKLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017153
Record name Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble to 100 mM
Record name TPMPA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

182485-36-5
Record name P-Methyl-P-(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182485-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TPMPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182485365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TPMPA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TPMPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR7I0800L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tpmpa
Reactant of Route 2
Tpmpa
Reactant of Route 3
Tpmpa
Reactant of Route 4
Tpmpa
Customer
Q & A

Q1: How does TPMPA exert its antagonistic effect on GABAC receptors?

A1: this compound binds to the GABAC receptor, preventing GABA from binding and activating the receptor. This interaction blocks the flow of chloride ions through the receptor channel, inhibiting neuronal signaling. [, ]

Q2: What are the downstream consequences of this compound-mediated GABAC receptor antagonism in the retina?

A2: In the retina, this compound can enhance oscillatory synchronization among OFF-sustained ganglion cells, potentially influencing visual processing, particularly in response to dimming stimuli. [] Furthermore, this compound can modulate the contrast response functions of retinal ganglion cells, suggesting a role in visual signal processing. []

Q3: Can this compound influence GABAergic synaptic transmission in the brain?

A3: Yes, studies indicate that this compound can reduce inhibitory synaptic transmission at interneuron-Purkinje cell synapses in the cerebellum, primarily by decreasing the amplitude and frequency of miniature inhibitory postsynaptic currents. []

Q4: How does this compound affect GABAergic transmission in the hippocampus?

A4: In the hippocampus, this compound prolongs GABA-mediated depolarizing responses evoked by high-frequency stimulation of inhibitory interneurons. This suggests that GABAC receptors are activated under conditions of strong stimulation or reduced GABA uptake. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C6H12NO2P, and its molecular weight is 173.15 g/mol. []

Q6: Are there specific conditions that affect this compound's stability or efficacy?

A6: While the provided research does not delve deeply into this compound's stability under various environmental conditions, general principles of chemical stability suggest that factors like temperature, pH, and exposure to light or oxidizing agents could potentially impact its long-term integrity. Further investigation is needed to establish specific stability profiles.

Q7: Does this compound possess any inherent catalytic properties?

A7: The provided research primarily focuses on this compound's role as a GABAC receptor antagonist and does not indicate inherent catalytic properties. Its primary mode of action revolves around binding and inhibiting receptor activity rather than catalyzing chemical reactions.

Q8: Have computational studies been employed to understand this compound's interactions with GABAC receptors?

A8: Molecular modeling studies have been conducted to understand how this compound binds to the antagonist binding site of the GABAC receptor. These simulations provide insights into the structural features critical for this compound's antagonist activity. []

Q9: How do structural modifications to the this compound molecule affect its activity and selectivity?

A9: Studies investigating structural analogs of this compound demonstrate the impact of even minor modifications on its pharmacological profile. For instance, replacing the methyl group with a benzyl or n-butyl group at the phosphorus atom, or adding a C-methyl substituent to the aminoethyl side chain, reduces this compound's potency at GABAC receptors. [, , ]

Q10: Are there specific formulation strategies for this compound to enhance its stability, solubility, or bioavailability?

A10: While the provided research doesn't detail specific formulation strategies for this compound, it's plausible that researchers explore common pharmaceutical approaches like salt formation, encapsulation techniques, or the use of specific excipients to optimize its delivery and bioavailability for research purposes.

Q11: What in vitro models have been used to study this compound's effects on GABAC receptors?

A11: Researchers have utilized various in vitro models, including cell lines expressing recombinant GABAC receptors, like Xenopus oocytes, to characterize this compound's antagonist activity and selectivity. These models allow for controlled investigation of this compound's binding affinity, potency, and impact on receptor function. [, ]

Q12: Has this compound's efficacy been evaluated in animal models?

A12: this compound has been investigated in animal models to understand its effects on various physiological processes. For example, intraocular injections of this compound in frogs potentiated escape behavior and enhanced oscillatory synchronization in the retina, suggesting a role in visual processing and behavior. [] Additionally, studies in chicks have explored the impact of this compound on ocular growth and form-deprivation myopia. []

Q13: Are there ongoing clinical trials involving this compound?

A13: The provided research doesn't mention any clinical trials involving this compound. As a research tool, its primary application lies in advancing our understanding of GABAC receptor function and exploring its potential as a target for future drug development.

Q14: Have any resistance mechanisms been identified for this compound?

A14: The provided research primarily focuses on characterizing this compound's mechanism of action and doesn't mention specific resistance mechanisms. Further investigation is needed to determine if prolonged exposure to this compound could lead to the development of resistance in experimental models.

Q15: What is known about the toxicological profile of this compound?

A15: The available research primarily focuses on this compound's pharmacological properties and doesn't extensively address its toxicological profile. As with any chemical compound, further studies are necessary to fully assess its safety profile, potential adverse effects, and long-term consequences of exposure.

Q16: How does this compound affect intracellular calcium levels?

A16: Studies show that this compound can inhibit the increase in intracellular calcium concentration induced by the GABAA receptor agonist muscimol in cultured human retinal pigment epithelium cells. This suggests a complex interplay between different GABA receptor subtypes in regulating calcium signaling. []

Q17: What is the role of this compound in studying the interaction between GABAergic and other neurotransmitter systems?

A17: this compound has been instrumental in investigating the interplay between GABAergic and other neurotransmitter systems, such as the dopaminergic and cholinergic systems. [, ]

Q18: Can this compound be used to distinguish between different GABAC receptor subtypes?

A18: Yes, research shows that this compound displays different potencies against human recombinant ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes, indicating its potential as a pharmacological tool for differentiating between GABAC receptor subtypes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.